molecular formula C20H16FN3O4 B2548707 N-(5-(7-ethoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenyl)acetamide CAS No. 922043-42-3

N-(5-(7-ethoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenyl)acetamide

Cat. No.: B2548707
CAS No.: 922043-42-3
M. Wt: 381.363
InChI Key: RWYIEMIZKRVBJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-(7-ethoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C20H16FN3O4 and its molecular weight is 381.363. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antifungal Applications

Several studies have demonstrated the antimicrobial and antifungal efficacy of compounds structurally related to N-(5-(7-ethoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenyl)acetamide. For example, derivatives of 1,3,4-oxadiazole have been synthesized and evaluated for their in vitro antimicrobial activity against a variety of gram-positive and gram-negative bacteria, as well as fungi. These compounds have shown significant activity, indicating potential use in treating infections caused by these microorganisms (Parikh & Joshi, 2014), (Çavușoğlu, Yurttaş, & Cantürk, 2018).

Antitumor Activity

Research has also focused on the antitumor potential of 1,3,4-oxadiazole derivatives. Certain compounds have been synthesized and tested for their inhibitory effects on tumor cell lines, such as lung and breast cancer cell lines. These studies suggest that the structural motif of 1,3,4-oxadiazole, similar to that of the compound , may possess cytotoxic properties against cancer cells, providing a basis for further investigation into their use as chemotherapeutic agents (Kaya et al., 2017).

Anti-Inflammatory Activity

Compounds containing the 1,3,4-oxadiazole ring have also been synthesized and assessed for their anti-inflammatory activity. Certain derivatives have shown promising results, indicating potential applications in the treatment of inflammatory conditions. This research contributes to the understanding of how structural variations within this class of compounds can influence their pharmacological activities and highlights the potential for developing new anti-inflammatory drugs (Sunder & Maleraju, 2013).

Properties

IUPAC Name

N-[5-(7-ethoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3O4/c1-2-26-15-5-3-4-13-11-16(27-18(13)15)19-23-24-20(28-19)22-17(25)10-12-6-8-14(21)9-7-12/h3-9,11H,2,10H2,1H3,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWYIEMIZKRVBJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=C2)C3=NN=C(O3)NC(=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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